molecular formula C11H9FN2O4S B1318241 5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide CAS No. 899539-96-9

5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide

Cat. No. B1318241
CAS RN: 899539-96-9
M. Wt: 284.27 g/mol
InChI Key: MZAKUDDHJPSVCL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (FMTD) is a small molecule compound belonging to the thiadiazine family. FMTD is a colorless, odorless solid that is soluble in water and organic solvents. It has been studied for its potential applications in scientific research, especially in the fields of chemistry and biology. FMTD has been used as a building block in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Anti-Inflammatory Applications

The compound “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” shows promise in the field of anti-inflammatory drugs. Pyrimidines, which share a similar heterocyclic structure, have been extensively studied for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that our compound could potentially be developed into a new class of anti-inflammatory agents.

Synthesis of Thiophene Derivatives

Thiophene derivatives are significant in medicinal chemistry due to their wide range of pharmacological effects. The compound could serve as a precursor in the synthesis of thiophene derivatives. These derivatives have been used as corrosion inhibitors, in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The thiophene ring system is also present in many drugs with anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacological Effects

The structural similarity of “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” to pyrimidines and thiophenes, which are known for their diverse pharmacological effects, indicates potential applications in developing new drugs. These could include antioxidants, antibacterial, antiviral, antifungal, antituberculosis agents, and more .

Material Science Applications

In material science, thiophene-based molecules, similar to our compound, play a crucial role. They are used in the advancement of organic semiconductors and in the fabrication of components like organic field-effect transistors and organic light-emitting diodes. The compound’s structural framework could be utilized to develop new materials with improved electrical properties .

Dental Anesthetics

Thiophene derivatives have been used in dental anesthetics, such as articaine, which is a voltage-gated sodium channel blocker. Given the structural relevance, “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” could be explored for its anesthetic properties, potentially leading to the development of new dental anesthetics .

Anti-Cancer Research

Compounds with a thiophene ring have shown anticancer properties. The compound could be investigated for its efficacy against cancer cells, possibly leading to the development of novel anticancer drugs .

Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors in industrial chemistry. The compound could be synthesized into derivatives that serve this purpose, potentially leading to the creation of more effective corrosion inhibitors .

Organic Electronics

The compound’s potential to form thiophene derivatives makes it valuable in the field of organic electronics. It could be used to develop new organic semiconductors, contributing to the advancement of technology in organic electronics .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAKUDDHJPSVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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